

"1-Butylpiperazin-2-one" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Butylpiperazin-2-one

Cat. No.: B1290433

[Get Quote](#)

An In-depth Technical Guide to 1-Butylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, and extrapolated physicochemical properties of **1-Butylpiperazin-2-one**. Due to the limited availability of data for this specific molecule, this guide also presents a plausible synthetic route and a detailed, hypothetical experimental protocol based on established chemical principles for N-alkylation of piperazinones.

Chemical Structure and IUPAC Name

The compound "**1-Butylpiperazin-2-one**" refers to a piperazin-2-one scaffold where a butyl group is attached to a nitrogen atom. Based on standard chemical nomenclature, the "1-" prefix indicates that the butyl group is attached to the nitrogen atom at position 1 of the piperazine ring, which is the nitrogen adjacent to the carbonyl group. The alternative isomer, where the butyl group is at the other nitrogen, is named 4-butylpiperazin-2-one.

IUPAC Name: **1-butylpiperazin-2-one**

Chemical Structure:

Molecular Formula: $C_8H_{16}N_2O$

Physicochemical Properties

Specific experimental data for **1-Butylpiperazin-2-one** is not readily available in the public domain. The following table summarizes key physicochemical properties of the parent compound, piperazin-2-one, and a simple N-alkylated analog, 1-methylpiperazin-2-one, to provide a basis for estimating the properties of **1-Butylpiperazin-2-one**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Property	Piperazin-2-one	1-Methylpiperazin-2-one	1-Butylpiperazin-2-one (Estimated)
Molecular Weight (g/mol)	100.12 [3]	114.15 [6]	156.24
Melting Point (°C)	131-140 [1] [4] [5]	Not available	Lower than piperazin-2-one
Boiling Point (°C)	164 (at 5 mmHg) [1] [4] [5]	104 (at 4 mmHg) [7]	Higher than 1-methylpiperazin-2-one
Solubility	Soluble in polar solvents and chloroform [1]	Not available	Soluble in polar organic solvents, increased solubility in less polar solvents compared to piperazin-2-one
LogP	-1.1 [1]	-0.9 [6]	~0.5 - 1.0
Topological Polar Surface Area (Å²)	41.1 [1] [3]	32.3 [6]	32.3

Experimental Protocols: Synthesis of 1-Butylpiperazin-2-one

The synthesis of N-alkylated piperazin-2-ones can be achieved through various established methods, such as the nucleophilic substitution of an alkyl halide by the parent piperazin-2-one. [\[8\]](#) Below is a detailed, representative protocol for the synthesis of **1-Butylpiperazin-2-one**.

N-Alkylation of Piperazin-2-one

This protocol describes the synthesis of **1-Butylpiperazin-2-one** via the reaction of piperazin-2-one with 1-bromobutane in the presence of a base.

Materials:

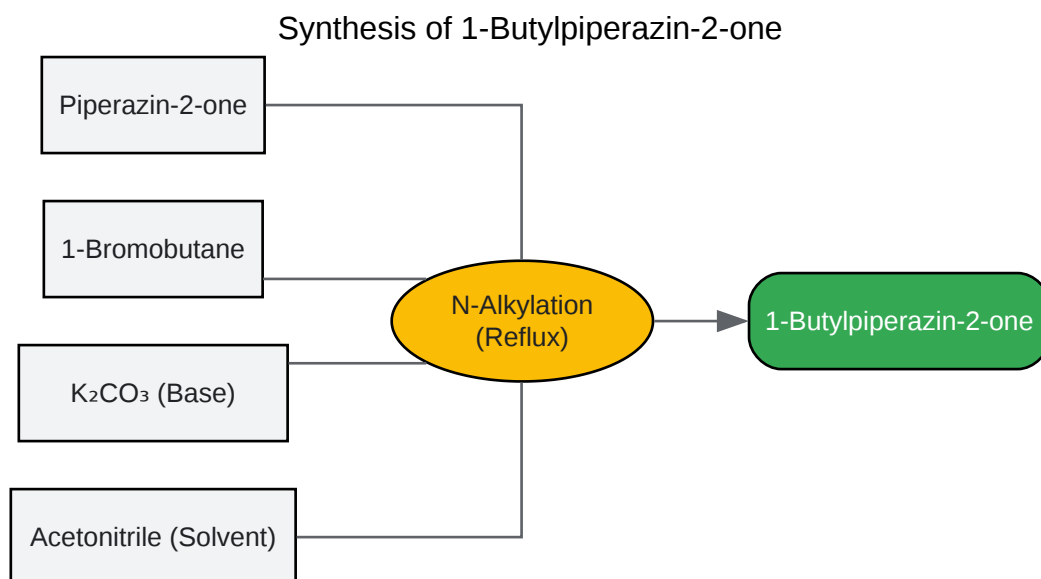
- Piperazin-2-one (1.0 eq)
- 1-Bromobutane (1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (1.5 eq)
- Acetonitrile (CH_3CN), anhydrous
- Deionized water
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Standard laboratory glassware

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazin-2-one (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
- Add anhydrous acetonitrile to the flask to create a suspension.
- Begin stirring the mixture at room temperature.
- Slowly add 1-bromobutane (1.1 eq) to the suspension.
- Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Filter the solid potassium carbonate and potassium bromide salts from the reaction mixture and wash the solid with a small amount of acetonitrile.
- Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
- To the resulting residue, add deionized water and ethyl acetate.
- Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
- Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.
- Combine all organic extracts and wash with brine.
- Dry the combined organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- The crude **1-Butylpiperazin-2-one** can be purified by column chromatography on silica gel or by vacuum distillation.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for **1-Butylpiperazin-2-one**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Butylpiperazin-2-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Piperazine-2-One: Properties, Uses, Safety, Supplier & Manufacturer China | High Purity Piperazine-2-One for Pharma & Chemical Applications [chemheterocycles.com]
- 3. Piperazin-2-one | C₄H₈N₂O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Piperazinone | 5625-67-2 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-Methylpiperazin-2-one | C₅H₁₀N₂O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methylpiperazin-2-one CAS#: 59702-07-7 [m.chemicalbook.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["1-Butylpiperazin-2-one" chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290433#1-butylpiperazin-2-one-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com